![molecular formula C11H10N2O B2886931 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 176308-10-4](/img/structure/B2886931.png)

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

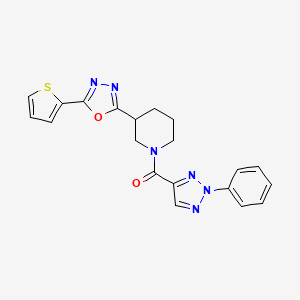

“2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 176308-10-4 . It has a molecular weight of 186.21 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde” is 1S/C11H10N2O/c14-7-9-10-3-1-2-6-13(10)12-11(9)8-4-5-8/h1-3,6-8H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Aplicaciones Científicas De Investigación

Synthesis of Pyrazolo[4,3-c]pyridines

In 2011, Vilkauskaitė et al. utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions, providing a foundation for the synthesis of pyrazolo[4,3-c]pyridines. This process involved microwave-assisted treatment with tert-butylamine and subsequent cyclization to produce 1-phenylpyrazolo[4,3-c]pyridines and their oxides. This method highlights a straightforward approach to synthesizing complex pyrazolo[4,3-c]pyridine structures (Vilkauskaitė, Šačkus, & Holzer, 2011).

Formation of Pyrazolo[3,4-b]quinolines

Jachak et al. (2006) demonstrated the Friedlander condensation of 5-aminopyrazole-4-carbaldehydes with various compounds, including cyclopentanone and N-benzyl-4-piperidone, leading to the formation of cyclopenta[b]pyrazolo[4,3-e]pyridines, pyrazolo[3,4-b][1,6]naphthyridines, and benzo[h]pyrazolo[3,4-b]quinolines. This research offers a convenient route for synthesizing a diverse array of pyrazolo[3,4-b]quinoline derivatives (Jachak, Avhale, Medhane, & Toche, 2006).

Development of Pyrazolo[3,4-e]pyridines

Yakovenko et al. in 2019 explored the use of N-Boc-4-aminopyrazole-5-carbaldehydes for the synthesis of pyrazolo[3,4-e]pyridines. The reaction with various ketones in acetic acid and pyrrolidine yielded 5-substituted pyrazolo[3,4-e]pyridines, demonstrating an efficient method for synthesizing these compounds (Yakovenko, Lukianov, Bol'but, & Vovk, 2019).

Hydrogen-Bonded Assembly in Pyrazolo[3,4-b]pyridine Derivatives

Quiroga et al. (2012) investigated the hydrogen-bonded assembly in six pyrazolo[3,4-b]pyridine derivatives. This study highlighted the diverse crystal structures formed by these compounds, contributing to our understanding of molecular interactions and assembly in such derivatives (Quiroga, Díaz, Cobo, & Glidewell, 2012).

Synthesis of Pyrazolo[3,4-d]pyrimidines

A paper by Tseng et al. (2019) details an efficient one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidine. The method involved treating 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide, highlighting a convenient approach to synthesizing pyrazolo[3,4-d]pyrimidines (Tseng, Tsai, Li, & Wong, 2019).

Propiedades

IUPAC Name |

2-cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-7-9-10-3-1-2-6-13(10)12-11(9)8-4-5-8/h1-3,6-8H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKWHEKWEUKGNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3C=CC=CC3=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2886848.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2886853.png)

![2-Cyano-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2886854.png)

![N-(2,4-dichlorobenzyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanamide](/img/structure/B2886856.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2886860.png)

![[2-(2,3-dihydro-1H-indol-1-yl)-5-nitrophenyl]methanesulfonyl fluoride](/img/structure/B2886862.png)

![tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2886864.png)